molecular formula C16H20FNO4 B13545729 Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid

Cat. No.: B13545729
M. Wt: 309.33 g/mol
InChI Key: ZGJHEVHAOCYTIO-UHFFFAOYSA-N
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Description

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid is a synthetic organic compound that belongs to the class of cyclobutane carboxylic acids This compound is characterized by the presence of a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using Grignard reagents or other carboxylation methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signaling pathways or metabolic pathways affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane Carboxylic Acids: Compounds with similar cyclobutane ring structures and carboxylic acid groups.

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups with similar substitution patterns.

Uniqueness

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid is unique due to its specific combination of structural features, including the Boc-protected amino group and the fluorophenyl group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H20FNO4

Molecular Weight

309.33 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-12-8-16(9-12,13(19)20)10-5-4-6-11(17)7-10/h4-7,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

ZGJHEVHAOCYTIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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